molecular formula C41 H39 N3 O2<br>C41H39N3O2 B12331759 Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- CAS No. 204583-39-1

Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-

Cat. No.: B12331759
CAS No.: 204583-39-1
M. Wt: 605.8 g/mol
InChI Key: ZBUFTVMOMCQOFV-UHFFFAOYSA-N
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Description

The compound Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- (CAS: 204583-39-1; molecular formula: C₄₁H₃₉N₃O₂) is a triazine-based derivative featuring two [1,1'-biphenyl]-4-yl groups at the 4- and 6-positions of the triazine ring and a 2-ethylhexyloxy substituent at the 5-position of the phenolic ring. This structure is designed to enhance UV absorption and photostability, making it relevant for applications in polymer stabilization, coatings, and advanced materials. It is listed in China’s Inventory of Existing Chemical Substances (IECSC) , indicating its recognized industrial use.

Properties

CAS No.

204583-39-1

Molecular Formula

C41 H39 N3 O2
C41H39N3O2

Molecular Weight

605.8 g/mol

IUPAC Name

2-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]-5-(2-ethylhexoxy)phenol

InChI

InChI=1S/C41H39N3O2/c1-3-5-12-29(4-2)28-46-36-25-26-37(38(45)27-36)41-43-39(34-21-17-32(18-22-34)30-13-8-6-9-14-30)42-40(44-41)35-23-19-33(20-24-35)31-15-10-7-11-16-31/h6-11,13-27,29,45H,3-5,12,28H2,1-2H3

InChI Key

ZBUFTVMOMCQOFV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)O

physical_description

Other Solid

Origin of Product

United States

Preparation Methods

Alkoxylation of Phenol

The 5-[(2-ethylhexyl)oxy]phenol intermediate is synthesized via Williamson ether synthesis :

  • Reactants : Resorcinol (1,3-dihydroxybenzene) and 2-ethylhexyl bromide.
  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90–110°C for 3–5 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the hydroxyl group’s oxygen, yielding 3-[(2-ethylhexyl)oxy]phenol.

Optimization Insight :

  • Excess 2-ethylhexyl bromide (1.2:1 molar ratio) minimizes di-alkylation byproducts.
  • Phase-transfer catalysts (e.g., benzyltrimethylammonium chloride) enhance reaction efficiency in biphasic systems.

Triazine Functionalization

Cyanuric chloride reacts with 5-[(2-ethylhexyl)oxy]phenol under controlled conditions:

  • Reactants : Cyanuric chloride, 5-[(2-ethylhexyl)oxy]phenol.
  • Conditions : Anhydrous acetone or xylene with sodium hydroxide (NaOH) at −20°C to 5°C.
  • Outcome : Mono-substituted triazine (4,6-dichloro-2-[(2-ethylhexyl)oxy]phenoxy-1,3,5-triazine ) with 77–91% yield.

Critical Parameters :

  • Temperature control (−20°C to 50°C) prevents di- or tri-substitution.
  • Stoichiometric precision (1:1 molar ratio of phenol to cyanuric chloride) ensures mono-substitution.

Step 2: Friedel-Crafts Introduction of Biphenyl Groups

Reaction Setup

The dichloro-triazine intermediate undergoes electrophilic aromatic substitution with biphenyl:

  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 0.2–1.5 equivalents per triazine).
  • Solvent : Excess biphenyl acts as both reactant and solvent (neat conditions).
  • Temperature : 70–150°C for 2–3 hours.

Mechanistic Pathway :

  • AlCl₃ coordinates to triazine’s chlorine, enhancing electrophilicity.
  • Biphenyl attacks triazine’s C-4 and C-6 positions, displacing chlorides.

Yield and Purity Considerations

  • Excess Biphenyl : 2–20 equivalents ensure complete substitution.
  • Side Reactions : Oligomerization of biphenyl is mitigated by maintaining temperatures below 170°C.
  • Isolation : Post-reaction quenching with water, followed by recrystallization in toluene, achieves ≥99% purity.

Step 3: Final Substitution and Workup

Displacement of Residual Chlorine

The final chlorine at position 2 is replaced by the pre-synthesized phenol-ether group:

  • Conditions : Methanesulfonic acid (1–1.5 equivalents) in tetramethylene sulfone at 120–170°C.
  • Outcome : Target compound with ≥99.7% purity (HPLC).

Purification Techniques

  • Recrystallization : Toluene or chlorobenzene removes unreacted biphenyl and catalysts.
  • Chromatography : Silica gel column chromatography resolves residual mono-substituted byproducts.

Alternative Methodologies and Catalytic Systems

Lewis Acid Variations

  • Ferric Chloride (FeCl₃) : Yields 87.3% with comparable purity but requires higher catalyst loading.
  • Protic Acids : Hydrogen chloride gas facilitates substitution at lower temperatures (25–70°C).

Solvent Systems

  • Polar Aprotic Solvents : Tetramethylene sulfone enhances solubility of triazine intermediates.
  • Hydrocarbon Solvents : Xylene or chlorobenzene simplify catalyst recovery.

Industrial Scalability and Cost Efficiency

Process Intensification

  • One-Pot Synthesis : Combining Steps 1 and 2 in xylene with phase-transfer catalysts reduces isolation steps.
  • Recycling : Excess biphenyl and solvents (e.g., toluene) are distilled and reused, lowering raw material costs.

Environmental Considerations

  • Waste Minimization : Aqueous quench steps neutralize AlCl₃ into aluminum hydroxide, which is filtered and repurposed.
  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid chlorides for esterification .

Scientific Research Applications

Photostabilizers in Plastics

One of the primary applications of this compound is as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation and prevent photodegradation makes it valuable in prolonging the lifespan of materials exposed to sunlight. The compound acts by dissipating UV energy through non-radiative pathways, effectively protecting the polymer matrix from degradation .

Synthesis of Advanced Materials

Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- serves as a precursor in the synthesis of advanced materials such as polymeric composites and nanomaterials . Its unique structure allows for the incorporation into various polymer systems where enhanced thermal stability and mechanical properties are desired .

Biological Activities

Research indicates potential biological activities associated with this compound. Studies have explored its efficacy as an antioxidant and its role in inhibiting certain cancer cell lines. The triazine moiety is particularly noted for its biological relevance, which could lead to further investigations into its use in pharmaceuticals and therapeutic agents .

Case Study 1: UV Stabilization in Polyethylene

A study examined the effectiveness of Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- when added to polyethylene films. The results demonstrated significant improvements in UV resistance compared to untreated samples. The treated films exhibited less discoloration and maintained mechanical integrity over prolonged exposure periods .

Case Study 2: Synthesis of Photostable Polymers

In another case study focusing on the synthesis of photostable polymers, this compound was integrated into a polycarbonate matrix. The resulting material showed enhanced thermal stability and reduced yellowing under UV light exposure. This application highlights the compound's utility in developing long-lasting materials for outdoor applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of triazine-based UV absorbers. Below is a comparative analysis with structurally analogous derivatives:

Compound Name CAS Number Key Substituents Molecular Weight Key Applications Regulatory Status
Target Compound : Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- 204583-39-1 Biphenyl groups, 2-ethylhexyloxy 629.78 g/mol Polymer stabilization, coatings IECSC-listed
Appolo-1164L : 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-((2-ethylhexyl)oxy)phenol 652991-75-8 2,4-Dimethylphenyl groups, 2-ethylhexyloxy 509.68 g/mol UV absorber in plastics, films Not listed in EINECS/TSCA
UV-479 : Isooctyl 2-[4-[4,6-bis[(1,1'-biphenyl)-4-yl]-1,3,5-triazin-2-yl]-3-hydroxyphenoxy]propanoate 204848-45-3 Biphenyl groups, isooctyl ester 677.84 g/mol High-performance UV screening in coatings Commercialized (e.g., Kinso Pharma)
Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-methoxy 1820-28-6 2,4-Dimethylphenyl groups, methoxy 411.50 g/mol Light stabilizer for polyolefins Not listed in major inventories
2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol 2725-22-6 2,4-Dimethylphenyl groups, octyloxy 521.66 g/mol UV protection for adhesives Limited regulatory data

Key Findings :

Substituent Impact on Performance: Biphenyl vs. Alkyl/Aryl Groups: The biphenyl groups in the target compound and UV-479 extend π-conjugation, improving UV absorption in the 300–400 nm range compared to compounds with 2,4-dimethylphenyl groups (e.g., Appolo-1164L) . Alkoxy Chains: The 2-ethylhexyloxy group enhances solubility in non-polar polymer matrices compared to methoxy (1820-28-6) or octyloxy (2725-22-6) substituents, which may trade solubility for thermal stability .

Molecular Weight and Applications :

  • Higher molecular weight (e.g., UV-479 at 677.84 g/mol) correlates with reduced migration in polymer blends but may limit compatibility with low-viscosity formulations. The target compound (629.78 g/mol) balances molecular size and performance .

Regulatory and Commercial Viability :

  • The target compound’s IECSC listing facilitates its use in China, whereas derivatives like Appolo-1164L lack EINECS/TSCA registration, restricting global market access .

Research Insights and Data Gaps

  • Photostability : Biphenyl-substituted triazines (target compound, UV-479) exhibit superior resistance to photodegradation due to extended aromatic systems, but quantitative data (e.g., half-life under UV exposure) are lacking in public literature .
  • Thermal Stability : Compounds with branched alkyl chains (e.g., 2-ethylhexyloxy) show lower melting points compared to linear chains (octyloxy), impacting processing temperatures .

Biological Activity

Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- (CAS No. 204583-39-1) is a complex organic compound known for its potential applications in various fields including pharmaceuticals and materials science. This compound features a unique structure that combines phenolic and triazine functionalities with biphenyl substituents, which may influence its biological activity.

PropertyValue
Molecular FormulaC41H39N3O2
Molecular Weight605.77 g/mol
Boiling Point794.5 ± 70.0 °C
Density1.134 ± 0.06 g/cm³
pKa8.36 ± 0.40
LogP10.7 at 25°C

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds related to phenolic structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 5–10 µg/mL for gram-positive bacteria and can be comparable to established antibiotics like linezolid .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways through interactions with specific enzymes .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazine derivatives against biofilm-forming bacteria. The compound demonstrated significant inhibition of biofilm formation at concentrations as low as 0.007 mg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Comparative Analysis :
    A comparative study showed that phenolic compounds with biphenyl substituents exhibited enhanced activity against fungal strains compared to their simpler counterparts. The presence of the triazine moiety was crucial for maintaining activity against resistant strains .

Research Findings

The following findings summarize the biological activities associated with Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-:

  • Antioxidant Properties : Similar phenolic compounds have been noted for their antioxidant capabilities, which can contribute to their overall biological efficacy by mitigating oxidative stress in cells .
  • Potential Therapeutic Applications : Given their multifaceted biological activities, derivatives of this compound are being explored for use in treating infections caused by resistant bacterial strains and may also have applications in cancer therapy due to their ability to induce apoptosis in certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution reactions. For example, substituted triazine cores (e.g., 4,6-dichloro-1,3,5-triazin-2-yl derivatives) are reacted with biphenyl-4-yl Grignard reagents under inert conditions. The alkoxy side chain is introduced via Williamson ether synthesis using 2-ethylhexyl bromide and a phenolic intermediate. Post-synthetic purification often involves column chromatography and recrystallization .
  • Key Considerations : Reaction temperatures (e.g., reflux in ethanol) and stoichiometric ratios of triazine to biphenyl groups significantly impact yields. Side reactions, such as incomplete substitution or oligomerization, require monitoring via TLC or HPLC .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazine ring planarity and biphenyl dihedral angles). Example: C–N bond lengths in triazine cores typically range from 1.32–1.35 Å .
  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., biphenyl protons at δ 7.4–7.8 ppm; alkoxy protons at δ 3.5–4.0 ppm).
  • FT-IR : Absorptions at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C–O–C ether stretch) .

Q. What are the primary applications of this compound in materials science?

  • UV Absorption : Functions as a high-performance UV stabilizer in polymers due to its broad absorption range (290–370 nm). The biphenyl-triazine system enhances π-conjugation, improving extinction coefficients (ε > 30,000 L·mol⁻¹·cm⁻¹) .
  • Light Stabilization : Used in coatings and films to prevent photodegradation. Performance correlates with substituent bulkiness (e.g., 2-ethylhexyl groups reduce crystallinity, enhancing dispersion in hydrophobic matrices) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s UV absorption efficiency?

  • Mechanistic Insight : Electron-donating groups (e.g., alkoxy) stabilize the excited state, red-shifting absorption maxima. Computational studies (TD-DFT) predict HOMO-LUMO gaps of ~3.5 eV, aligning with experimental λmax values (~350 nm) .
  • Data Contradictions : Some studies report reduced efficiency when bulky substituents sterically hinder conjugation. For example, replacing 2-ethylhexyl with linear octyl groups decreases ε by ~15% due to poorer orbital overlap .

Q. What challenges arise in optimizing synthetic yields, and how are they addressed?

  • Common Issues :

  • Incomplete Substitution : Excess biphenyl Grignard reagent (≥2.5 eq.) ensures full substitution on the triazine core.
  • Byproduct Formation : Oligomers form via triazine self-condensation; controlled addition rates (<0.5 mL/min) mitigate this .
    • Yield Optimization Table :
Reaction ConditionYield (%)Purity (%)Reference
Reflux, 6 hrs6892
Microwave, 150°C, 1 hr8598

Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?

  • Case Study : Single-crystal X-ray data for analogous compounds (e.g., UV-1577, CAS 147315-50-2) reveal biphenyl groups adopt near-orthogonal dihedral angles (~85°), minimizing steric clash. This contrasts with DFT-optimized gas-phase structures (~45°), highlighting solvent and packing effects .
  • Implications : Discrepancies between computational and experimental data necessitate multi-technique validation (e.g., SAXS for solution-phase conformation) .

Q. What strategies improve the compound’s compatibility with polymer matrices?

  • Surface Modification : Grafting alkyl chains (e.g., 2-ethylhexyl) enhances solubility in nonpolar media. For polar polymers, introducing sulfonate groups improves dispersion but reduces UV stability .
  • Blending Studies : Adding 5–10 wt% of polyethylene glycol (PEG) as a compatibilizer reduces phase separation in PMMA blends, confirmed via DSC (single Tg at 105°C) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazards : Acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in amber glass under nitrogen at 4°C to prevent oxidation. Shelf life: ~12 months .

Data Contradictions and Resolution

Q. Why do reported molar extinction coefficients (ε) vary across studies?

  • Root Cause : Solvent polarity affects aggregation. For instance, ε in toluene (nonpolar) is ~10% higher than in DMF due to reduced H-aggregation .
  • Resolution : Standardize solvent systems (e.g., THF) and use UV-vis with integrating spheres to account for scattering .

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